molecular formula C16H13N3 B13900190 6-(2-Phenylphenyl)pyrazin-2-amine

6-(2-Phenylphenyl)pyrazin-2-amine

Cat. No.: B13900190
M. Wt: 247.29 g/mol
InChI Key: FMUNBRPRINIOFT-UHFFFAOYSA-N
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Description

6-(2-Phenylphenyl)pyrazin-2-amine is a heterocyclic compound that features a pyrazine ring substituted with a 2-phenylphenyl group at the 6-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Phenylphenyl)pyrazin-2-amine typically involves the formation of the pyrazine ring followed by the introduction of the 2-phenylphenyl group. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the condensation of 2-aminopyrazine with 2-bromobiphenyl in the presence of a palladium catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-(2-Phenylphenyl)pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2-Phenylphenyl)pyrazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Phenylphenyl)pyrazin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. Pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrazine: A simpler analog with similar reactivity but lacking the 2-phenylphenyl group.

    6-Phenylpyrazin-2-amine: Similar structure but with a single phenyl group instead of the biphenyl moiety.

    N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine: A more complex analog with additional functional groups.

Uniqueness

6-(2-Phenylphenyl)pyrazin-2-amine is unique due to its biphenyl substitution, which can enhance its interaction with biological targets and improve its physicochemical properties. This makes it a valuable compound for further research and development in various fields .

Properties

Molecular Formula

C16H13N3

Molecular Weight

247.29 g/mol

IUPAC Name

6-(2-phenylphenyl)pyrazin-2-amine

InChI

InChI=1S/C16H13N3/c17-16-11-18-10-15(19-16)14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11H,(H2,17,19)

InChI Key

FMUNBRPRINIOFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=CN=CC(=N3)N

Origin of Product

United States

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